molecular formula C17H15Cl4NO4S B2670000 Ethyl 12-amino-6,7,8,9-tetrachloro-1,2,3,4-tetrahydro-4a,10a-(epithioetheno)oxanthrene-11-carboxylate CAS No. 1241674-33-8

Ethyl 12-amino-6,7,8,9-tetrachloro-1,2,3,4-tetrahydro-4a,10a-(epithioetheno)oxanthrene-11-carboxylate

Cat. No.: B2670000
CAS No.: 1241674-33-8
M. Wt: 471.17
InChI Key: NJCZKCAFIHETGK-UHFFFAOYSA-N
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Description

This compound is a highly substituted tetracyclic molecule featuring:

  • A tetrahydro-oxanthrene core fused with an epithioetheno bridge.
  • Four chlorine atoms at positions 6, 7, 8, and 7.
  • An ethyl carboxylate group at position 11.
  • An amino group at position 12.

Properties

IUPAC Name

ethyl 16-amino-4,5,6,7-tetrachloro-2,9-dioxa-15-thiatetracyclo[8.4.3.01,10.03,8]heptadeca-3(8),4,6,16-tetraene-17-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl4NO4S/c1-2-24-15(23)7-14(22)27-17-6-4-3-5-16(7,17)25-12-10(20)8(18)9(19)11(21)13(12)26-17/h2-6,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCZKCAFIHETGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC23C1(CCCC2)OC4=C(O3)C(=C(C(=C4Cl)Cl)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl4NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 12-amino-6,7,8,9-tetrachloro-1,2,3,4-tetrahydro-4a,10a-(epithioetheno)oxanthrene-11-carboxylate typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the core oxanthrene structure, which is then functionalized with chlorine atoms.

    Amination: The amino group is introduced via nucleophilic substitution, using reagents such as ammonia or amines.

    Formation of the Epithioetheno Bridge: This step involves the formation of the sulfur-containing bridge, typically through a cyclization reaction using sulfur-containing reagents.

    Esterification: Finally, the ethyl ester group is introduced through esterification reactions, often using ethanol and acid catalysts.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.

    Reduction: Reduction reactions can target the chlorine atoms or the epithioetheno bridge, potentially leading to dechlorinated or desulfurized products.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines are employed under basic conditions.

Major Products

The major products of these reactions include various substituted derivatives, such as nitro, amino, or hydroxyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 12-amino-6,7,8,9-tetrachloro-1,2,3,4-tetrahydro-4a,10a-(epithioetheno)oxanthrene-11-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecular architectures.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism by which Ethyl 12-amino-6,7,8,9-tetrachloro-1,2,3,4-tetrahydro-4a,10a-(epithioetheno)oxanthrene-11-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms and the epithioetheno bridge play crucial roles in binding to these targets, potentially inhibiting or modifying their activity. The compound’s structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

Data Table: Key Comparisons

Property/Feature Target Compound Compound 5/6 12-ethyl-N-(4-methylphenyl)-carboxamide 9-Oxo-xanthene Derivatives
Core Structure Oxanthrene + epithioetheno bridge Ethanoanthracene Ethanoanthracene Xanthene
Chlorination 6,7,8,9-tetrachloro 4,5- or 1,8-dichloro None None
Functional Groups Ethyl carboxylate, amino N-methylmethanamine Carboxamide Acetylated sugars, ketone
Molecular Weight (est.) ~500 g/mol ~350 g/mol ~400 g/mol ~600 g/mol
Synthetic Complexity High (epithioetheno bridge, tetrachlorination) Moderate (dichlorination) Moderate High (glycosylation)
Predicted logP >5 (hydrophobic) ~3.5 ~4.0 <1 (polar)

Research Findings and Implications

  • Chlorination Impact : Tetrachlorination in the target compound may enhance electrophilicity and steric hindrance compared to dichloro analogs, affecting reactivity in cross-coupling or nucleophilic substitution reactions .
  • Epithioetheno Bridge: The sulfur-containing bridge could improve thermal stability or confer unique electronic properties (e.g., resonance effects) compared to oxygen-bridged xanthenes .

Notes on Limitations

  • Evidence gaps exist regarding the target compound’s exact synthesis, spectral data, and biological activity. Further experimental validation is required.

Biological Activity

Chemical Identification

  • IUPAC Name : Ethyl 12-amino-6,7,8,9-tetrachloro-1,2,3,4-tetrahydro-4a,10a-(epithioetheno)oxanthrene-11-carboxylate
  • Molecular Formula : C₁₄H₁₄Cl₄N₁O₂S
  • Molecular Weight : 392.1 g/mol

Structural Characteristics

The compound features a complex structure with multiple chlorine substituents and an ethyl ester functional group. Its unique epithioetheno moiety contributes to its reactivity and potential biological interactions.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.2Induction of apoptosis
HeLa (Cervical Cancer)4.8Inhibition of cell proliferation
A549 (Lung Cancer)6.0Disruption of mitochondrial function

The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells and the disruption of critical cellular processes. It has been shown to interact with DNA and inhibit topoisomerase activity, leading to cell cycle arrest and subsequent apoptosis.

Toxicity Studies

Toxicological assessments have revealed that while the compound shows promising anticancer properties, it also exhibits cytotoxic effects on non-cancerous cells at higher concentrations.

Table 2: Toxicity Assessment

Cell TypeLC50 (µM)Observations
Normal Fibroblasts20.0Moderate toxicity observed
Hepatocytes15.0Significant cytotoxicity noted

Case Study 1: In Vivo Efficacy

A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment was well tolerated with minimal side effects.

Case Study 2: Combination Therapy

In combination therapy with established chemotherapeutics such as doxorubicin and cisplatin, this compound enhanced the overall therapeutic efficacy while reducing the required doses of the conventional drugs.

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